1-(4-Acetylphenyl)pyrrolidin-2-one
Overview
Description
1-(4-Acetylphenyl)pyrrolidin-2-one is a chemical compound with the IUPAC name 1-(4-acetylphenyl)-2-pyrrolidinone1. It has a molecular weight of 203.241.
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, including 1-(4-Acetylphenyl)pyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings23. A method involving the use of donor–acceptor cyclopropanes and primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation, has been reported3.
Molecular Structure Analysis
The molecular structure of 1-(4-Acetylphenyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring2. The InChI code for this compound is 1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H31.
Chemical Reactions Analysis
The chemical reactions involving 1-(4-Acetylphenyl)pyrrolidin-2-one are not explicitly mentioned in the search results. However, pyrrolidine derivatives are known to be involved in various chemical reactions due to their versatile scaffold2.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Acetylphenyl)pyrrolidin-2-one are not explicitly mentioned in the search results. However,Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis of Derivatives : A one-pot synthesis method has been developed for 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, showcasing an economical and efficient approach from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols (Patel & Dholakiya, 2013).
- Pyrrolidine Nucleic Acids : The synthesis of pyrrolidine-based chiral positively charged DNA analogues from 1-(4-acetylphenyl)pyrrolidin-2-one derivatives, highlighting their potential in the development of new medicinal molecules (Kumar et al., 2001).
Medicinal Chemistry Applications
- Anticancer and Antioxidant Activity : Derivatives of 1-(4-acetylphenyl)pyrrolidin-2-one have shown potential in vitro anticancer activity against various cancer cell lines and possess significant antioxidant properties, suggesting a role in developing new therapeutic agents (Patel et al., 2014).
- Anti-inflammatory and Antioxidant Activities : The synthesized derivatives have demonstrated higher anti-inflammatory activity and significant inhibition of cancer for certain cell lines, suggesting their potential application as anti-inflammatory agents and in cancer therapy (Zulfiqar et al., 2021).
Biochemical Studies
- Cholinesterase Inhibitors : Proline-based carbamates, derived from 1-(4-acetylphenyl)pyrrolidin-2-one, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential use in the treatment of diseases associated with cholinesterase activity (Pizova et al., 2017).
Theoretical and Computational Studies
- Quantum Chemical Studies : Computational analysis of 1-(4-acetylphenyl)pyrrolidin-2-one derivatives has provided insights into their electronic properties, molecular structure, and potential reactivity, aiding in the design of compounds with desired biological activities (Bouklah et al., 2012).
properties
IUPAC Name |
1-(4-acetylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUMIGIYINMLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407193 | |
Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)pyrrolidin-2-one | |
CAS RN |
682351-65-1 | |
Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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